molecular formula C5H6O3 B12450919 5-Hydroxy-2H-pyran-3(6H)-one CAS No. 61363-75-5

5-Hydroxy-2H-pyran-3(6H)-one

Cat. No.: B12450919
CAS No.: 61363-75-5
M. Wt: 114.10 g/mol
InChI Key: DYDWBUVQPRZGOE-UHFFFAOYSA-N
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Description

5-Hydroxy-2H-pyran-3(6H)-one is an organic compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. These compounds are known for their diverse biological activities and are often found in natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2H-pyran-3(6H)-one can be achieved through various methods, including:

    Aldol Condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base to form the pyranone ring.

    Cyclization Reactions: Cyclization of appropriate precursors under acidic or basic conditions can lead to the formation of the pyranone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2H-pyran-3(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of 5-keto-2H-pyran-3(6H)-one.

    Reduction: Formation of 5-hydroxy-2H-pyran-3(6H)-ol.

    Substitution: Formation of various substituted pyranones.

Scientific Research Applications

5-Hydroxy-2H-pyran-3(6H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2H-pyran-3(6H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and require further research to elucidate.

Comparison with Similar Compounds

5-Hydroxy-2H-pyran-3(6H)-one can be compared with other pyranones, such as:

    2H-Pyran-3(6H)-one: Lacks the hydroxyl group at the 5-position.

    5-Methyl-2H-pyran-3(6H)-one: Contains a methyl group instead of a hydroxyl group at the 5-position.

The presence of the hydroxyl group in this compound can significantly influence its chemical reactivity and biological activity, making it unique among similar compounds.

Properties

IUPAC Name

3-hydroxy-2H-pyran-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-1-5(7)3-8-2-4/h1,6H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDWBUVQPRZGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654464
Record name 5-Hydroxy-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61363-75-5
Record name 5-Hydroxy-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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